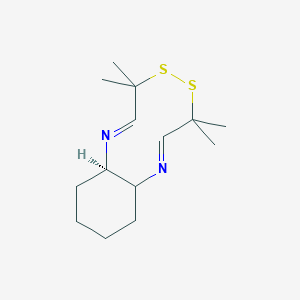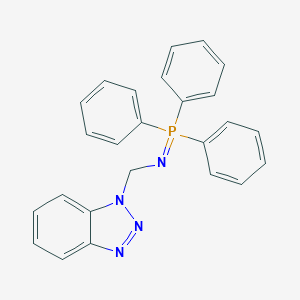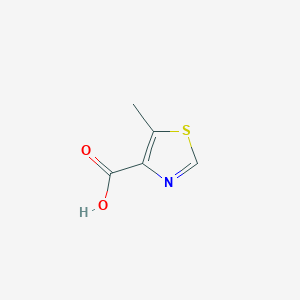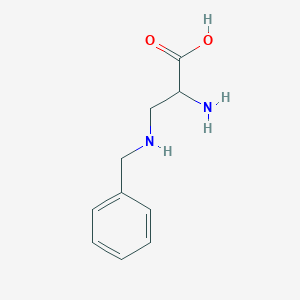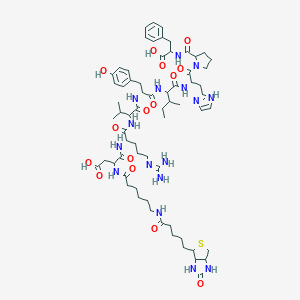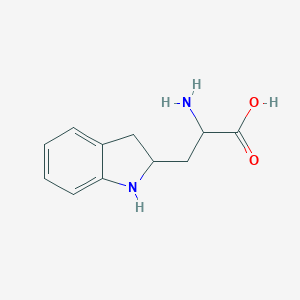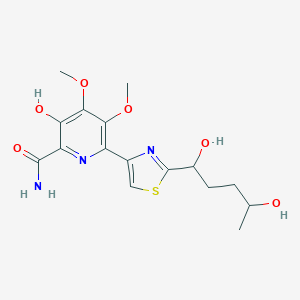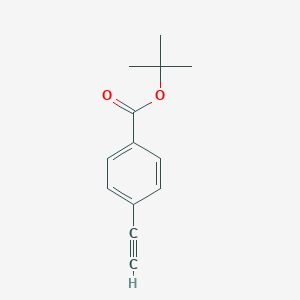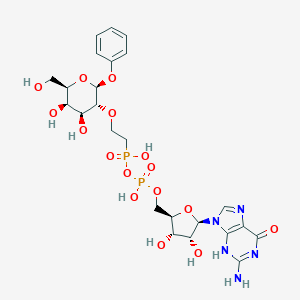
7,8-Dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene, commonly known as tanshinone IIA, is a natural compound found in the roots of Salvia miltiorrhiza, a traditional Chinese medicinal plant. Tanshinone IIA has been extensively studied for its potential therapeutic effects, particularly in the areas of cardiovascular disease, cancer, and inflammation. In
作用机制
The mechanism of action of tanshinone IIA is complex and varies depending on the disease being studied. In cardiovascular disease, tanshinone IIA has been shown to inhibit platelet aggregation, reduce oxidative stress, and inhibit the expression of adhesion molecules. In cancer, tanshinone IIA has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt pathway. In inflammation, tanshinone IIA has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
Tanshinone IIA has been shown to have a variety of biochemical and physiological effects. In cardiovascular disease, tanshinone IIA has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In cancer, tanshinone IIA has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation, tanshinone IIA has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
实验室实验的优点和局限性
Tanshinone IIA has several advantages for lab experiments, including its low toxicity, availability, and ease of synthesis. However, there are also limitations to using tanshinone IIA in lab experiments, including its poor solubility, instability in solution, and potential for degradation.
未来方向
There are several future directions for research on tanshinone IIA. One area of research is the development of novel drug delivery systems to improve the solubility and stability of tanshinone IIA. Another area of research is the investigation of the potential synergistic effects of tanshinone IIA with other compounds or drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of tanshinone IIA in various diseases and to explore its potential therapeutic effects in other diseases.
合成方法
Tanshinone IIA can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of synthetic reagents to produce tanshinone IIA, while microbial fermentation uses microorganisms to produce the compound. Plant extraction involves the isolation of tanshinone IIA from the roots of Salvia miltiorrhiza. The most commonly used method for synthesizing tanshinone IIA is chemical synthesis, which involves the reaction of danshensu, a compound found in Salvia miltiorrhiza, with a reducing agent such as sodium borohydride.
科学研究应用
Tanshinone IIA has been extensively studied for its potential therapeutic effects in various diseases. In cardiovascular disease, tanshinone IIA has been shown to have anti-atherosclerotic, anti-thrombotic, and anti-inflammatory effects. In cancer, tanshinone IIA has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In inflammation, tanshinone IIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
122033-85-6 |
|---|---|
产品名称 |
7,8-Dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene |
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
3,6-dimethyl-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol |
InChI |
InChI=1S/C16H16O3/c1-7-3-4-8(2)11-9(7)5-6-10-12(11)15-16(19-15)14(18)13(10)17/h3-6,13-18H,1-2H3 |
InChI 键 |
LZNNOIOAISZOEX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C=C1)C)C4C(O4)C(C3O)O |
规范 SMILES |
CC1=C2C=CC3=C(C2=C(C=C1)C)C4C(O4)C(C3O)O |
其他 CAS 编号 |
122089-49-0 |
同义词 |
7,8-DEDMPH 7,8-dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene 7,8-dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene, (1Aalph, 2beta, 3alpha, 9Calpha)(+-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



